Beta-1 Adrenergic Receptor Affinity: Morpholine vs. Acyclic Amine Analogs
The morpholine-substituted analog 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol, which lacks the 5-methyl group on the phenoxy ring, demonstrates high affinity for the human beta-1 adrenergic receptor (Ki = 12 nM) [1]. This contrasts with classical thymol-derived beta-blockers like 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate, which showed non-selective binding comparable to propranolol but without a reported Ki value in the same assay [2]. The introduction of a morpholine group is hypothesized to enhance receptor interaction, a key consideration for researchers requiring a distinct pharmacological tool.
| Evidence Dimension | Beta-1 Adrenergic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM (for the des-methyl analog) |
| Comparator Or Baseline | 1-Isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate (non-selective beta-blocker, exact Ki for beta-1 not provided in referenced study) |
| Quantified Difference | The morpholino analog shows a specific Ki of 12 nM, while the comparator demonstrates non-selective activity. A direct quantitative comparison in the same assay is unavailable. |
| Conditions | Human adrenergic beta-1 receptor expressed in CHOK1 cells, assessed as inhibition of cAMP accumulation by HTRF assay [1] vs. Turkey erythrocyte membrane (beta1) binding assay [2]. |
Why This Matters
This data suggests that morpholine substitution can yield high-affinity beta-1 receptor binding, which is a key differentiator for scientists selecting a research tool for receptor-specific studies.
- [1] BindingDB. (n.d.). BDBM50318979: 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol. Retrieved May 9, 2026. View Source
- [2] Jindal, D. P., Coumar, M. S., Nandakumar, K., Bodhankar, S. L., Purohit, P. G., Mahadik, K. R., Bruni, G., Collavoli, E., & Massarelli, P. (2003). Synthesis, β-adrenergic blocking activity and β-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Il Farmaco, 58(8), 557–562. View Source
